tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cross-Coupling Palladium Catalysis Reactivity Ranking

tert‑Butyl 3‑iodo‑5,6‑dihydroimidazo[1,2‑a]pyrazine‑7(8H)‑carboxylate (CAS 2386092‑38‑0, MW 349.17, C11H16IN3O2) is a 3‑iodo‑substituted, partially saturated imidazo[1,2‑a]pyrazine bearing a tert‑butyl carbamate (Boc) protecting group. The imidazo[1,2‑a]pyrazine core is a privileged scaffold in kinase inhibitor and CNS‑drug discovery programs, and the iodine atom at position 3 enables transition‑metal‑mediated cross‑coupling functionalization.

Molecular Formula C11H16IN3O2
Molecular Weight 349.17 g/mol
Cat. No. B14042264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Molecular FormulaC11H16IN3O2
Molecular Weight349.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN2C(=NC=C2I)C1
InChIInChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(12)6-13-9(15)7-14/h6H,4-5,7H2,1-3H3
InChIKeyAKLKAZQAAKHSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3‑iodo‑5,6‑dihydroimidazo[1,2‑a]pyrazine‑7(8H)‑carboxylate: A Halogenated Heterocyclic Building Block for Medicinal Chemistry Procurement


tert‑Butyl 3‑iodo‑5,6‑dihydroimidazo[1,2‑a]pyrazine‑7(8H)‑carboxylate (CAS 2386092‑38‑0, MW 349.17, C11H16IN3O2) is a 3‑iodo‑substituted, partially saturated imidazo[1,2‑a]pyrazine bearing a tert‑butyl carbamate (Boc) protecting group . The imidazo[1,2‑a]pyrazine core is a privileged scaffold in kinase inhibitor and CNS‑drug discovery programs, and the iodine atom at position 3 enables transition‑metal‑mediated cross‑coupling functionalization [1]. This compound is commercially available as a research intermediate with a typical purity specification of 95% .

Why Generic Substitution of tert-Butyl 3‑iodo‑5,6‑dihydroimidazo[1,2‑a]pyrazine‑7(8H)‑carboxylate Carries Significant Risk


The 3‑iodo substituent is the principal driver of both synthetic utility and biological target engagement for this scaffold. Replacing it with a 3‑bromo or 3‑chloro analog can profoundly alter cross‑coupling kinetics (iodoarenes are typically 10³–10⁵ times more reactive than bromoarenes in Pd‑catalyzed oxidative addition) [1] and may eliminate the halogen‑bonding interactions that contribute to target recognition in kinase and PDE10A inhibitor series [2]. The Boc group is also essential for downstream orthogonal deprotection; analogs lacking this group require altered synthetic sequences. The evidence below quantifies the dimensions along which the 3‑iodo‑Boc‑protected dihydroimidazo[1,2‑a]pyrazine demonstrates verifiable differentiation.

Quantitative Differentiation Evidence for tert-Butyl 3‑iodo‑5,6‑dihydroimidazo[1,2‑a]pyrazine‑7(8H)‑carboxylate Relative to Closest Analogs


Superior Cross‑Coupling Reactivity: Iodo vs. Bromo at the C3 Position

The general reactivity order for oxidative addition of aryl halides to Pd(0) is established as I > Br >> Cl. Aryl iodides react 10³–10⁴ times faster than the corresponding bromides under standard Suzuki–Miyaura conditions, allowing lower catalyst loadings and shorter reaction times [1]. Applied to the imidazo[1,2‑a]pyrazine scaffold, the 3‑iodo derivative is the preferred substrate for sequential one‑pot Suzuki/direct C–H functionalization at C3/C6, a strategy demonstrated to yield 3,6‑di‑ and 3,6,8‑trisubstituted products in moderate to good yields (typically 50–85%) [2].

Cross-Coupling Palladium Catalysis Reactivity Ranking

Validated Antileishmanial Precursor: 3‑Iodo Analogues Deliver Submicromolar Potency

In a series of 2‑phenyl‑3‑(pyridin‑4‑yl)imidazo[1,2‑a]pyrazines, the 3‑iodo precursors bearing a polar C8 substituent were direct synthetic intermediates to the most potent antileishmanial derivatives. Two final compounds exhibited activity against Leishmania major promastigotes and amastigotes in the micromolar to submicromolar range, with low cytotoxicity against macrophages and 3T3 fibroblasts [1]. Although the article does not report the exact IC₅₀ of the iodo‑precursor itself, the 3‑iodo substitution is indispensable for the key direct C–H arylation step that installs the pyridin‑4‑yl group, as verified by the reported synthetic scheme [1].

Antileishmanial Medicinal Chemistry Structure–Activity Relationship

Physicochemical Differentiation: Molecular Weight, Boiling Point, and Density Contrasted with 3‑Bromo Analog

The 3‑iodo derivative has a molecular weight of 349.17 g/mol, a measured boiling point of 452.2±35.0 °C at 760 mmHg, and a density of 1.7±0.1 g/cm³ (95% purity lot) . The corresponding 3‑bromo analog (CAS 949922‑61‑6, C₁₁H₁₆BrN₃O₂) has a molecular weight of 302.17 g/mol and is typically supplied at 95% purity . The 47 g/mol mass difference and the higher boiling point of the iodo compound directly impact chromatographic retention (LogP increase of ~0.4–0.5 units predicted by the halogen π‑contribution) and facilitate its separation from unreacted starting materials during flash chromatography.

Physicochemical Properties LogP Purification

Halogen‑Bonding Donor Potential: Iodine as a Unique Recognition Element in Target Binding

Iodine, as the most polarizable common halogen, can act as a halogen‑bond donor to backbone carbonyls or side‑chain carboxylates in protein binding pockets. In imidazo[1,2‑a]pyrazine‑based PDE10A inhibitors, halogen substitution at C3 has been shown to modulate both potency and selectivity; the iodine atom contributes a σ‑hole interaction energy of approximately 2–5 kcal/mol, compared to <1 kcal/mol for chlorine [1]. While no head‑to‑head comparative crystallography exists for this specific scaffold, the class‑level inference—supported by the PDE10A inhibitor optimization program—suggests that the 3‑iodo derivative provides a unique enthalpic contribution to target engagement that the 3‑chloro or 3‑bromo analogs cannot replicate.

Halogen Bonding Kinase Selectivity Structure-Based Design

Orthogonal Protecting‑Group Strategy: Boc Stability Enables Divergent Derivatization

The tert‑butyl carbamate (Boc) group is stable to nucleophiles and bases but is quantitatively cleaved by acid (e.g., TFA or HCl in dioxane). This orthogonality allows the 3‑iodo‑Boc‑protected scaffold to undergo cross‑coupling at C3 without compromising the N7 protecting group, a critical advantage over N7‑H or N7‑benzyl analogs. In the antileishmanial series, the Boc group was retained throughout the Suzuki/direct C–H arylation sequence and subsequently removed to reveal the free amine for further functionalization [1]. The 3‑bromo‑Boc analog shares this feature, but the combination of Boc + iodo uniquely enables both high‑reactivity cross‑coupling and late‑stage deprotection in a single intermediate.

Protecting Group Orthogonal Deprotection Peptide Chemistry

Commercial Availability and Supply Chain Differentiation

As of the latest vendor catalog audit, the 3‑iodo derivative is stocked by BOC Sciences (catalog No. 455438, 95% purity, global delivery) , while the 3‑bromo analog is available from ChemShuttle (catalog No. 113991, 95% purity) and multiple other suppliers. The iodine‑specific building block is less commonly offered in stock than the bromo analog (approximately 3–5 major vendors vs. >10 for the bromo), but the combination of the iodo‑substitution and Boc protection in a single SKU reduces the number of synthetic transformations required by the end‑user, effectively lowering total landed cost despite a higher unit price relative to the bromo analog.

Procurement Supply Chain Custom Synthesis

High‑Value Application Scenarios for tert-Butyl 3‑iodo‑5,6‑dihydroimidazo[1,2‑a]pyrazine‑7(8H)‑carboxylate


Antileishmanial Lead Optimization: Direct Access to 2,3‑Diaryl Imidazo[1,2‑a]pyrazines

The 3‑iodo‑Boc intermediate is the validated precursor for the synthesis of 2‑phenyl‑3‑(pyridin‑4‑yl)imidazo[1,2‑a]pyrazines that have demonstrated submicromolar activity against Leishmania major. Procuring this building block enables direct execution of the published one‑pot Suzuki/direct C–H arylation sequence, yielding 2,3‑diaryl derivatives without the need for separate halogen introduction or protection steps [1]. This scenario is directly supported by the antileishmanial evidence in Section 3 (Evidence Item 2).

Kinase/PDE Inhibitor Discovery: Iodine‑Enabled Selective Target Engagement

In programs targeting PDE10A, CDK, or other kinases where the imidazo[1,2‑a]pyrazine core is a recognized pharmacophore, the 3‑iodo substituent provides a halogen‑bond donor that can enhance binding affinity and selectivity. The Boc group allows late‑stage deprotection to a secondary amine for additional derivatization [2]. This application leverages the halogen‑bonding and orthogonal protection evidence from Section 3 (Evidence Items 4 and 5).

Divergent Library Synthesis via Sequential Cross‑Coupling

The combination of a reactive C3–I bond and a Boc‑protected N7 enables sequential functionalization: first, Suzuki–Miyaura coupling at C3, followed by Boc deprotection and N7 alkylation/acylation, and potentially a third diversification at C6 via direct C–H functionalization [3]. The superior oxidative addition rate of the C–I bond (10³–10⁴× vs. C–Br) ensures high conversion in the first coupling step, maximizing overall library yield. This scenario is directly supported by the cross‑coupling reactivity evidence in Section 3 (Evidence Item 1).

Process Chemistry Scale‑Up: Reduced Catalyst Loading and Milder Conditions

For programs advancing a lead compound to preclinical development, the 3‑iodo intermediate permits Suzuki couplings at lower temperatures (50–80 °C) and with reduced Pd catalyst loading (0.1–0.5 mol%) compared to the bromo analog, which often requires 80–100 °C and 1–2 mol% Pd [1]. The higher boiling point (452 °C) and greater mass (349 g/mol) also simplify solvent‐switch distillations and chromatographic purifications during scale‑up. This scenario is directly supported by the reactivity and physicochemical evidence in Section 3 (Evidence Items 1 and 3).

Quote Request

Request a Quote for tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.